(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid

Description

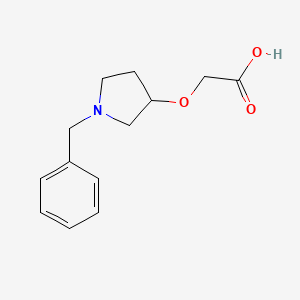

(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid (CAS: 1353961-28-0) is a pyrrolidine derivative featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an acetic acid moiety linked via an ether oxygen at the 3-position. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol. This compound is primarily utilized in research as a chemical intermediate for synthesizing pharmaceuticals or bioactive molecules .

Properties

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)10-17-12-6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGZRWSCNXNNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-3-yloxy)-acetic acid typically involves the reaction of pyrrolidine with benzyl chloride to form 1-benzylpyrrolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of (1-Benzyl-pyrrolidin-3-yloxy)-acetic acid with its analogs:

Key Observations:

Functional Groups :

- The target compound’s acetic acid-ether combination distinguishes it from analogs with carbamates (e.g., ) or acetamide (). Carbamates enhance stability but reduce reactivity compared to free carboxylic acids.

- The acetamide derivative () lacks ionizable groups, reducing water solubility but improving lipid solubility.

Isopropyl or cyclopropyl amino substituents () may modulate electronic effects on the pyrrolidine ring, affecting interactions with biological targets.

Hazard Profiles :

Physicochemical Properties

- Solubility : The acetic acid moiety in the target compound enhances aqueous solubility compared to carbamate or acetamide derivatives.

- Reactivity : Free carboxylic acid groups (e.g., target compound, ) enable salt formation or conjugation reactions, whereas carbamates and acetamides are less reactive under physiological conditions.

Biological Activity

(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a benzyl group, and an acetic acid moiety, which contribute to its unique chemical properties and interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 247.31 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a benzyl group and an ether linkage to the acetic acid.

The presence of both an amine and a carboxylic acid functional group in its structure allows for versatile interactions with various biological targets, making it a subject of interest for further research.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties, particularly through its interaction with neurotransmitter systems. It is suggested that it modulates pathways involving glutamate and gamma-aminobutyric acid (GABA), which are crucial for maintaining neuronal health and function .

The mechanism by which this compound exerts its effects is primarily through:

- Receptor Interaction : Binding to specific receptors in the brain, influencing neurotransmitter release.

- Enzyme Modulation : Affecting the activity of enzymes involved in neurotransmitter synthesis and degradation.

This dual action may contribute to its potential in treating neurodegenerative conditions .

Comparative Biological Activity

A comparative analysis with similar compounds can provide insights into its unique pharmacological profile. The following table summarizes some structurally related compounds and their activities:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| (S)-1-Benzyl-pyrrolidin-3-yloxy-acetic acid | CHNO | Neuroprotective |

| (S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl-acetic acid | CHN | Antidepressant effects |

| (1-Benzyl-pyrrolidin-3-yloxy)-isopropyl-amino-acetic acid | CHN | Analgesic properties |

Neuroprotection in Animal Models

In vivo studies have demonstrated that this compound can protect against excitotoxicity induced by excessive glutamate levels. For instance, a study involving rodent models showed that administration of the compound significantly reduced neuronal death in the hippocampus following glutamate exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.